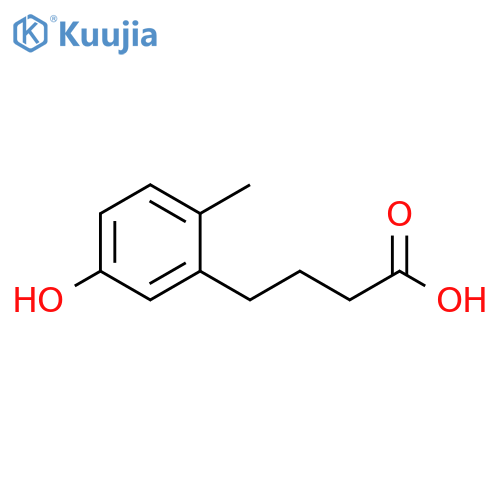Cas no 19133-73-4 (4-(5-hydroxy-2-methylphenyl)butanoic acid)

19133-73-4 structure
商品名:4-(5-hydroxy-2-methylphenyl)butanoic acid
CAS番号:19133-73-4
MF:C11H14O3
メガワット:194.227063655853
MDL:MFCD20650672
CID:5608518
PubChem ID:14668563
4-(5-hydroxy-2-methylphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(5-hydroxy-2-methylphenyl)butanoic acid
- Benzenebutanoic acid, 5-hydroxy-2-methyl-
- 19133-73-4
- EN300-8641787
-
- MDL: MFCD20650672
- インチ: 1S/C11H14O3/c1-8-5-6-10(12)7-9(8)3-2-4-11(13)14/h5-7,12H,2-4H2,1H3,(H,13,14)
- InChIKey: PFQCCFBXFAIZNX-UHFFFAOYSA-N
- ほほえんだ: C1(CCCC(O)=O)=CC(O)=CC=C1C
計算された属性
- せいみつぶんしりょう: 194.094294304g/mol
- どういたいしつりょう: 194.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.180±0.06 g/cm3(Predicted)
- ゆうかいてん: 97-99 °C
- ふってん: 379.1±27.0 °C(Predicted)
- 酸性度係数(pKa): 4.77±0.10(Predicted)
4-(5-hydroxy-2-methylphenyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8641787-0.5g |
4-(5-hydroxy-2-methylphenyl)butanoic acid |
19133-73-4 | 95% | 0.5g |
$959.0 | 2024-05-21 | |
| Enamine | EN300-8641787-0.05g |
4-(5-hydroxy-2-methylphenyl)butanoic acid |
19133-73-4 | 95% | 0.05g |
$285.0 | 2024-05-21 | |
| Enamine | EN300-8641787-0.25g |
4-(5-hydroxy-2-methylphenyl)butanoic acid |
19133-73-4 | 95% | 0.25g |
$607.0 | 2024-05-21 | |
| 1PlusChem | 1P028JSM-250mg |
4-(5-hydroxy-2-methylphenyl)butanoicacid |
19133-73-4 | 95% | 250mg |
$813.00 | 2024-06-17 | |
| Enamine | EN300-8641787-10g |
4-(5-hydroxy-2-methylphenyl)butanoic acid |
19133-73-4 | 95% | 10g |
$5283.0 | 2023-09-02 | |
| 1PlusChem | 1P028JSM-50mg |
4-(5-hydroxy-2-methylphenyl)butanoicacid |
19133-73-4 | 95% | 50mg |
$402.00 | 2024-06-17 | |
| 1PlusChem | 1P028JSM-1g |
4-(5-hydroxy-2-methylphenyl)butanoicacid |
19133-73-4 | 95% | 1g |
$1581.00 | 2024-06-17 | |
| Aaron | AR028K0Y-250mg |
4-(5-hydroxy-2-methylphenyl)butanoicacid |
19133-73-4 | 95% | 250mg |
$860.00 | 2025-02-16 | |
| 1PlusChem | 1P028JSM-5g |
4-(5-hydroxy-2-methylphenyl)butanoicacid |
19133-73-4 | 95% | 5g |
$4465.00 | 2023-12-19 | |
| 1PlusChem | 1P028JSM-2.5g |
4-(5-hydroxy-2-methylphenyl)butanoicacid |
19133-73-4 | 95% | 2.5g |
$3039.00 | 2024-06-17 |
4-(5-hydroxy-2-methylphenyl)butanoic acid 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
19133-73-4 (4-(5-hydroxy-2-methylphenyl)butanoic acid) 関連製品
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
